Hydroxyfasudil Hydrochloride
Overview
Description
Hydroxyfasudil Hydrochloride is an active metabolite of fasudil hydrochloride . It is a specific Rho-kinase (ROCK) inhibitor with IC50 values of 0.73 μM and 0.72 μM for ROCK1 and ROCK2, respectively . It is considered a small molecule and falls under the experimental groups .
Molecular Structure Analysis
The molecular structure of Hydroxyfasudil Hydrochloride is C14H17N3O3S . It belongs to the class of organic compounds known as isoquinolones and derivatives. These are aromatic polycyclic compounds containing a ketone bearing isoquinoline moiety .
Chemical Reactions Analysis
Based on the structural characteristics of hydroxyfasudil, its hydroxyl group is easily derivatised by esterification and etherification . This has been used in the synthesis of hydroxyfasudil derivatives .
Physical And Chemical Properties Analysis
The molecular weight of Hydroxyfasudil Hydrochloride is 343.83 . The chemical formula is C14H17N3O3S . The compound is stable if stored as directed and should be protected from light and heat .
Scientific Research Applications
Cerebral Vasospasm and Neuroprotection
Hydroxyfasudil, an active metabolite of Fasudil Hydrochloride, has demonstrated significant potential in treating cerebral vasospasm, particularly following subarachnoid hemorrhage (SAH). Research indicates that it can effectively relax spastic arteries and improve blood flow in the brain. For example, a study by Hanada et al. (2005) found that Hydroxyfasudil can be transferred to cerebrospinal fluid and remain effective for prolonged periods, offering a promising avenue for treatment in patients with SAH (Hanada, Kudo, & Kohmura, 2005). Moreover, its ability to inhibit Rho-kinase, a critical enzyme involved in various cellular functions, has been highlighted as a key mechanism in its therapeutic action against vasospasm and ischemia-related conditions (Satoh et al., 2012).
Cardiovascular and Cerebrovascular Applications
Hydroxyfasudil has shown promise in cardiovascular research, particularly in models of effort angina and ischemia. In a canine model, it was observed to improve myocardial blood flow and reduce ischemia-induced damage, suggesting its potential as an anti-anginal drug without significant inotropic or chronotropic effects (Utsunomiya et al., 2001). Additionally, its role in enhancing cerebral blood flow and protecting against ischemic brain damage has been explored, indicating its potential utility in treating conditions like stroke (Rikitake et al., 2005).
Neurological Disorders and Autoimmune Diseases
Hydroxyfasudil has been investigated for its neuroprotective effects in various neurological conditions. For example, it has shown efficacy in experimental models of amyotrophic lateral sclerosis (ALS), suggesting its potential in neurodegenerative disorders (Takata et al., 2013). Additionally, its potential in treating autoimmune diseases like experimental autoimmune encephalomyelitis (EAE) has been explored, where it demonstrated immunomodulatory and anti-inflammatory effects (Wang et al., 2019).
Urological Applications
In urology, Hydroxyfasudil has been studied for its efficacy in treating bladder dysfunction. A study conducted by Inoue, Saito, and Takenaka (2012) demonstrated that Hydroxyfasudil could ameliorate hypertension-related bladder dysfunction in rats, possibly through improvements in bladder blood flow, indicating its potential in urological disorders (Inoue, Saito, & Takenaka, 2012).
Safety And Hazards
Future Directions
Significant amounts of hydroxyfasudil are taken up in the brain, making it an interesting candidate for the treatment of diseases of the central nervous system . It has shown promising preclinical results for various chronic diseases, including neurodegenerative diseases such as amyotrophic lateral sclerosis, Parkinson’s disease, and dementia .
properties
IUPAC Name |
5-(1,4-diazepan-1-ylsulfonyl)-2H-isoquinolin-1-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3S.ClH/c18-14-12-3-1-4-13(11(12)5-7-16-14)21(19,20)17-9-2-6-15-8-10-17;/h1,3-5,7,15H,2,6,8-10H2,(H,16,18);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWWFOUVDVJGNNG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)S(=O)(=O)C2=CC=CC3=C2C=CNC3=O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20463911 | |
Record name | Hydroxyfasudil Hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20463911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Hydroxyfasudil Hydrochloride | |
CAS RN |
155558-32-0 | |
Record name | Hydroxyfasudil Hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20463911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Hydroxyfasudil monohydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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